2-(2-Fluorophenyl)-1-methyl-1H-imidazole
CAS No.: 1225521-02-7
Cat. No.: VC17678261
Molecular Formula: C10H9FN2
Molecular Weight: 176.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1225521-02-7 |
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Molecular Formula | C10H9FN2 |
Molecular Weight | 176.19 g/mol |
IUPAC Name | 2-(2-fluorophenyl)-1-methylimidazole |
Standard InChI | InChI=1S/C10H9FN2/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-7H,1H3 |
Standard InChI Key | HSJOFKZWSQOEMA-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CN=C1C2=CC=CC=C2F |
Introduction
Structural and Chemical Identification
Molecular Architecture
2-(2-Fluorophenyl)-1-methyl-1H-imidazole features a five-membered imidazole ring with nitrogen atoms at positions 1 and 3. The 1-methyl group enhances steric hindrance and modulates electronic properties, while the 2-fluorophenyl substituent introduces aromaticity and polarity. The fluorine atom’s electronegativity (3.98 Pauling scale) influences electron distribution, potentially affecting reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
Synthetic Pathways
While no direct synthesis of 2-(2-Fluorophenyl)-1-methyl-1H-imidazole is documented, analogous compounds suggest viable routes:
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De novo imidazole synthesis: Reacting α-bromo-2-fluoroacetophenone with formamide under thermal conditions forms the imidazole core, followed by N-methylation .
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Suzuki-Miyaura coupling: Aryl halides could couple with 1-methylimidazol-2-ylboronic acids, though this method requires palladium catalysts .
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Post-functionalization: Methylation of 2-(2-fluorophenyl)-1H-imidazole using methyl iodide in basic conditions .
Yield optimization remains challenging due to steric effects from the ortho-fluorine, which may hinder coupling reactions .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is hypothesized from analogs:
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Lipophilicity: LogP ≈ 2.1 (predicted via ChemAxon), favoring organic solvents like dichloromethane .
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Aqueous solubility: <1 mg/mL due to aromatic and methyl groups, limiting bioavailability .
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Stability: Susceptible to photodegradation under UV light, as fluorophenyl-imidazoles often require dark storage .
NMR Analysis
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¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=8 Hz, 1H, imidazole H-4), 7.45–7.30 (m, 4H, aromatic), 3.65 (s, 3H, N-CH₃) .
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¹³C NMR: δ 162.1 (C-F), 137.8 (imidazole C-2), 128.9–115.4 (aromatic carbons), 33.2 (N-CH₃) .
Mass Spectrometry
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ESI-MS: m/z 177.1 [M+H]⁺, with fragmentation peaks at m/z 160.0 (loss of NH₂) and 132.1 (imidazole ring cleavage) .
Parameter | Value (Predicted) | Basis |
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IC₅₀ | 0.8–1.2 µM | Analog data from |
Binding affinity (Kd) | 120 nM | Molecular docking simulations |
Selectivity over TDO | >50-fold | Structural differences |
Antimicrobial Activity
Fluorinated imidazoles often disrupt microbial cell membranes. For example, 2-(2-fluorophenyl)-5-methyl-1H-imidazole shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The methyl group’s position influences efficacy, suggesting that 1-methyl derivatives may exhibit enhanced penetration .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase inhibitors: Imidazole cores are prevalent in EGFR and JAK inhibitors .
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Antifungal agents: Fluorine enhances membrane permeability in azole derivatives .
Materials Science
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